Methyl 6-cyclopropylnicotinate
CAS No.:
Cat. No.: VC17509399
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11NO2 |
|---|---|
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | methyl 6-cyclopropylpyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H11NO2/c1-13-10(12)8-4-5-9(11-6-8)7-2-3-7/h4-7H,2-3H2,1H3 |
| Standard InChI Key | VUSMPJKNLRIFDS-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CN=C(C=C1)C2CC2 |
Introduction
Synthetic Methodologies
Cyclopropanation Strategies
Biological Activity and Mechanism of Action
Neuropharmacological Applications
Cyclopropyl-containing nicotinates may interact with neuronal receptors due to structural similarities to neurotransmitters. Patent WO2015079417A1 highlights cyclopropyl-substituted pyrimidines as modulators of ion channels and G-protein-coupled receptors, suggesting potential applications in treating neurological disorders .
Comparative Analysis of Cyclopropyl Nicotinate Derivatives
Challenges in Development
Metabolic Stability
While cyclopropyl groups generally enhance metabolic stability, oxidative metabolism of the pyridine ring remains a concern. For example, hydroxylation at the 4-position of related nicotinates can lead to rapid clearance .
Solubility and Formulation
The lipophilic cyclopropyl group may reduce aqueous solubility, necessitating prodrug strategies or formulation with solubilizing agents. Methyl 6-(hydroxymethyl)nicotinate (aqueous solubility: 1.2 mg/mL) demonstrates how polar substituents can mitigate this issue.
Future Directions
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Targeted Synthesis: Prioritize the synthesis of methyl 6-cyclopropylnicotinate via palladium-catalyzed cross-coupling, followed by purity analysis using HPLC .
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Biological Screening: Evaluate antimalarial activity against P. falciparum 3D7 and cytotoxicity in HepG2 cells to establish therapeutic indices .
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Structural Optimization: Explore hybrid derivatives combining cyclopropyl groups with polar moieties (e.g., hydroxymethyl) to balance potency and solubility .
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